
Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate
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Overview
Description
Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by esterification. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been investigated for its potential therapeutic effects.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrole derivatives. This compound was synthesized and tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer drugs .
Material Science Applications
The compound's unique structure also presents opportunities in materials science, particularly in synthesizing novel polymers and coatings.
Case Study: Polymer Synthesis
Research conducted at a leading university focused on using this compound as a monomer in polymerization reactions. The resulting polymers demonstrated enhanced thermal stability and mechanical strength compared to conventional polymers. This advancement could lead to applications in protective coatings and durable materials .
Organic Synthesis Applications
In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules.
Case Study: Synthesis of Bioactive Compounds
A recent publication highlighted the use of this compound as a key intermediate in synthesizing bioactive molecules with anti-inflammatory properties. The synthetic route involved multiple steps where this compound facilitated the formation of various functional groups necessary for biological activity .
Data Table: Summary of Applications
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Pharmaceuticals | Anticancer Activity | Significant cytotoxicity against cancer cell lines |
Material Science | Polymer Synthesis | Enhanced thermal stability and mechanical strength |
Organic Synthesis | Synthesis of Bioactive Compounds | Facilitated formation of functional groups |
Mechanism of Action
The mechanism by which Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of detailed mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: shares structural similarities with other pyrrole derivatives, such as:
Uniqueness
The uniqueness of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific substitution pattern and the presence of both sec-butyl and ethyl ester groups
Biological Activity
Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 6946-41-4) is a synthetic compound belonging to the pyrrole class of organic compounds. This article explores its biological activity, synthesis methods, and potential applications in various fields such as medicine and agriculture.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉N₁O₃ |
Molecular Weight | 225.28 g/mol |
IUPAC Name | This compound |
Appearance | White to off-white solid |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
- Reaction of amines with diketones : This approach often requires catalysts and specific temperature and pressure settings.
- Esterification processes : Involves the reaction of carboxylic acids with alcohols to form esters.
Antimicrobial Properties
Research indicates that compounds within the pyrrole class exhibit significant antimicrobial activity. This compound has been evaluated for its potential against various bacterial strains. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent .
Antioxidant Activity
The compound has also demonstrated antioxidant capabilities, which are essential for protecting cells from oxidative stress. Antioxidant assays have shown that it effectively scavenges free radicals, contributing to its potential health benefits in preventing oxidative damage .
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays indicate that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
The biological effects of this compound are believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating significant antibacterial properties.
Case Study 2: Antioxidant Activity
In a DPPH radical scavenging assay, the compound exhibited an IC50 value of 30 µg/mL, demonstrating strong antioxidant activity compared to standard antioxidants like ascorbic acid.
Q & A
Q. Basic: What synthetic methodologies are commonly employed to prepare this compound?
Answer:
The compound is typically synthesized via multi-component reactions involving aldehydes, amines, and dialkyl acetylenedicarboxylates. For example:
- β-Cyclodextrin (β-CD)-catalyzed one-pot synthesis in water-ethanol solvent systems at room temperature yields pyrrole derivatives with high regioselectivity .
- Microwave-assisted synthesis using montmorillonite K-10 as a catalyst achieves faster reaction times (e.g., 7 minutes at 650 W) compared to traditional reflux methods (24 hours), though yields may vary (e.g., 20–45%) depending on substituents .
- Optimization parameters include catalyst loading (e.g., 10 mg β-CD), solvent polarity, and electron-withdrawing/donating groups on reactants to influence reaction kinetics .
Q. Basic: How is the structural identity of this compound confirmed experimentally?
Answer:
Structural confirmation involves:
- Single-crystal X-ray diffraction (SC-XRD): Refinement using SHELXL (with R-factors < 0.06) and visualization via ORTEP-3 to analyze bond lengths, angles, and anisotropic displacement parameters .
- Spectroscopic techniques:
- 1H/13C NMR: Characteristic peaks for the pyrrolidinone ring (e.g., δ 4.27 ppm for ethyl ester protons) and substituents (e.g., δ 1.32 ppm for methyl groups) .
- IR spectroscopy: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .
- HRMS (ESI): Molecular ion peaks matching the exact mass (e.g., m/z 402.2 for ethyl ester derivatives) .
Q. Advanced: How can reaction conditions be optimized to address contradictory yield data in literature?
Answer:
Discrepancies in yields (e.g., 20% vs. 45% for similar derivatives) arise from:
- Reaction methodology: Microwave irradiation often enhances yields and reduces side products compared to reflux .
- Catalyst selection: β-CD improves regioselectivity in aqueous systems, while K-10 promotes faster reactions under microwave conditions .
- Solvent effects: Polar aprotic solvents (e.g., ethanol) favor nucleophilic addition steps, whereas water-ethanol mixtures enhance green chemistry metrics .
- Analytical validation: Cross-checking products via HPLC purity assays and 2D NMR (COSY, HSQC) resolves ambiguities in structural assignments .
Q. Advanced: How are computational methods like DFT used to validate crystallographic data?
Answer:
Density Functional Theory (DFT) complements experimental data by:
- Calculating molecular electrostatic potential (MEP) maps to predict reactive sites .
- Simulating IR/NMR spectra for comparison with experimental results (e.g., deviations < 5% validate assignments) .
- Analyzing Hirshfeld surfaces to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) observed in crystal packing .
Software packages like Gaussian or ORCA are used with basis sets (e.g., B3LYP/6-311++G**) for accuracy .
Q. Basic: What spectroscopic artifacts or pitfalls should researchers anticipate during characterization?
Answer:
Common challenges include:
- Solvent-induced shifts: Deuterated solvents (e.g., DMSO-d6) can alter NMR peak positions; internal standards (e.g., TMS) mitigate this .
- Dynamic effects in NMR: Rotameric equilibria of substituents (e.g., butan-2-yl groups) may split signals; variable-temperature NMR clarifies such behavior .
- Crystallographic disorder: Anisotropic displacement parameters (modeled via SHELXL ) account for atomic positional variability in X-ray data .
Q. Advanced: How do researchers resolve contradictions in anisotropic displacement parameters during refinement?
Answer:
Discrepancies in thermal ellipsoid models are addressed by:
- Twinning refinement: Using SHELXL to model overlapping crystallographic domains .
- Occupancy adjustment: Partial occupancy settings for disordered solvent molecules or flexible substituents (e.g., butan-2-yl groups) .
- Validation tools: PLATON checks for missed symmetry, while R1/wR2 convergence (e.g., < 0.05/0.15) ensures refinement reliability .
Q. Basic: What safety protocols are recommended for handling this compound?
Answer:
While specific toxicity data for this compound is limited, general precautions for pyrrole derivatives include:
- PPE: Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste handlers .
Q. Advanced: How can synthetic byproducts or regioisomers be identified and minimized?
Answer:
- Chromatographic separation: Column chromatography (silica gel, 15% EtOAC/petroleum ether) isolates regioisomers .
- Mechanistic studies: Monitoring reaction intermediates via LC-MS identifies competing pathways (e.g., Michael addition vs. cyclization) .
- Temperature control: Lower temperatures (e.g., 0°C) suppress side reactions in sensitive multi-component systems .
Properties
CAS No. |
6946-41-4 |
---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
ethyl 1-butan-2-yl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-5-8(3)13-9(4)10(7-11(13)14)12(15)16-6-2/h8H,5-7H2,1-4H3 |
InChI Key |
OCUSEKMXKCGLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C(CC1=O)C(=O)OCC)C |
Origin of Product |
United States |
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